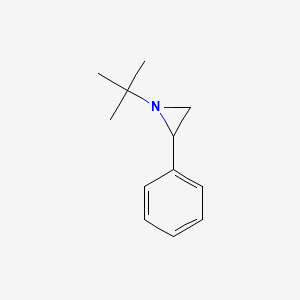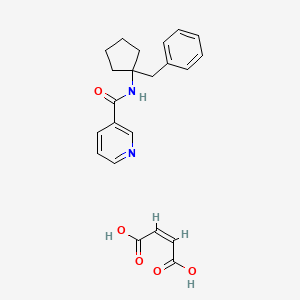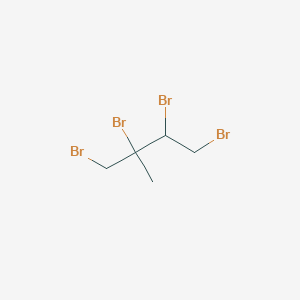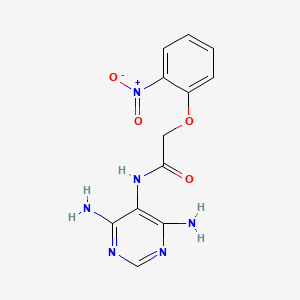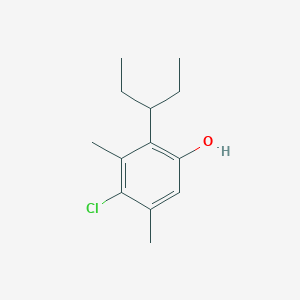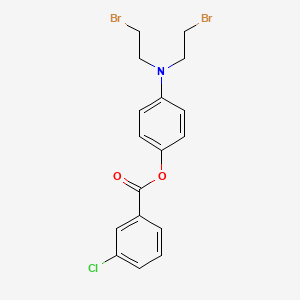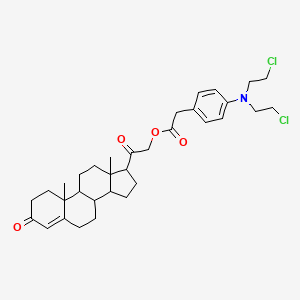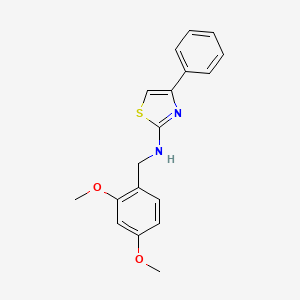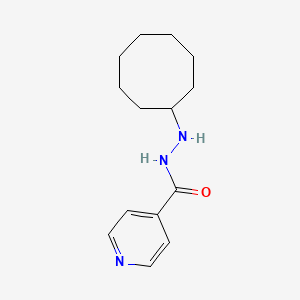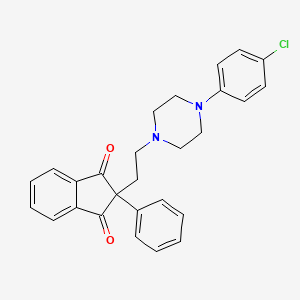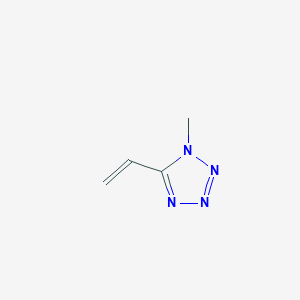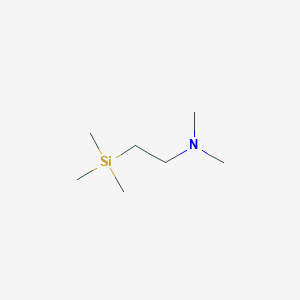![molecular formula C8H14O3 B14707633 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- CAS No. 13247-05-7](/img/structure/B14707633.png)
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- is an organic compound with a unique structure that includes a dioxolane ring and an ethenyloxy group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolane derivatives often involves continuous processes with efficient water removal systems, such as Dean-Stark apparatus or molecular sieves . The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the ethenyloxy group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- involves its interaction with various molecular targets. The ethenyloxy group can undergo nucleophilic attack, leading to the formation of new bonds and the release of energy. The dioxolane ring provides stability and enhances the compound’s reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane, 2-ethyl-4-methyl-: This compound has a similar dioxolane ring structure but with different substituents.
1,3-Dioxolane, 4-methyl-: Another derivative with a simpler structure and different reactivity.
4-Methylene-1,3-dioxolane: This compound features a methylene group, offering distinct chemical properties.
Uniqueness
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- stands out due to its unique combination of the dioxolane ring and the ethenyloxy group. This structure provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
13247-05-7 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
4-(ethenoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H14O3/c1-4-9-5-7-6-10-8(2,3)11-7/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
FBAIECLGOSCYQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


